molecular formula C25H21N5O3 B6580439 N-[(2-methoxyphenyl)methyl]-3-(3-methylphenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031648-76-6

N-[(2-methoxyphenyl)methyl]-3-(3-methylphenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

Cat. No.: B6580439
CAS No.: 1031648-76-6
M. Wt: 439.5 g/mol
InChI Key: YWQUHSRGPMAAFA-UHFFFAOYSA-N
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Description

N-[(2-methoxyphenyl)methyl]-3-(3-methylphenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a heterocyclic compound featuring a triazolo[1,5-a]quinazoline core. This structure is characterized by a fused bicyclic system with a triazole ring (positions 1,2,3) and a quinazoline backbone. Key substituents include a 3-methylphenyl group at position 3 and a carboxamide moiety at position 8, where the amide nitrogen is bonded to a 2-methoxybenzyl group. Its synthesis likely follows pathways analogous to related triazoloquinazoline derivatives, such as cyclization reactions involving hydrazine derivatives or carbothioamide intermediates, as seen in similar compounds .

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-3-(3-methylphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N5O3/c1-15-6-5-8-16(12-15)22-23-27-25(32)19-11-10-17(13-20(19)30(23)29-28-22)24(31)26-14-18-7-3-4-9-21(18)33-2/h3-13,29H,14H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWQUHSRGPMAAFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)NCC5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Position 3 Substituents :

    • The target compound’s 3-methylphenyl group is less polar than the 4-methoxyphenyl in E543-0718 and E543-0726, leading to a higher logP (~2.8 vs. 2.58) due to reduced hydrogen-bonding capacity.
    • Methyl vs. Methoxy : Methyl groups increase hydrophobicity compared to methoxy, which has an oxygen atom capable of forming hydrogen bonds .
  • Amide Substituents :

    • The 2-methoxybenzyl group in the target compound provides moderate polarity, whereas 3-phenylpropyl (E543-0719) enhances hydrophobicity (logP ~3.1).
    • Dimethoxybenzyl (E543-0726) introduces additional methoxy groups, but its logP remains unchanged from E543-0718 due to balanced polarity effects .

Hydrogen-Bonding and Solubility

  • The target compound and E543-0718/0726 share identical hydrogen-bond donors (2) and acceptors (9), suggesting similar solubility profiles (logSw ~-3.3). In contrast, E543-0719’s reduced hydrogen-bond capacity (1 donor, 8 acceptors) correlates with lower aqueous solubility .

Structural Analog Clustering via Molecular Networking

Mass spectrometry-based molecular networking () would cluster these compounds due to shared fragmentation patterns (high cosine scores). For example, the triazoloquinazoline core and carboxamide moiety generate characteristic MS/MS fragments, enabling rapid dereplication .

Implications for Drug Discovery

The compound’s logP (~2.8) and polar surface area (~97.4 Ų) align with Lipinski’s Rule of Five, suggesting favorable oral bioavailability. Structural analogs like E543-0726 exhibit similar ADMET profiles, supporting the utility of lumping strategies () for predicting pharmacokinetic behavior in this class .

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